molecular formula C24H26N4O4 B11132989 N-[3-(acetylamino)phenyl]-4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[3-(acetylamino)phenyl]-4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11132989
M. Wt: 434.5 g/mol
InChI Key: OWEXTYBKUXEVIY-UHFFFAOYSA-N
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Description

4-BUTYL-N-(3-ACETAMIDOPHENYL)-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are widely studied in medicinal chemistry . This particular compound features a pyrrolo[1,2-a]quinazoline core, which is fused with a pyrrole ring, making it a tricyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-N-(3-ACETAMIDOPHENYL)-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes and amines under acidic or basic conditions . The reaction conditions often include the use of catalysts such as Lewis acids or transition metals to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-N-(3-ACETAMIDOPHENYL)-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-BUTYL-N-(3-ACETAMIDOPHENYL)-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BUTYL-N-(3-ACETAMIDOPHENYL)-1,5-DIOXO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE is unique due to its specific tricyclic structure and the presence of both butyl and acetamidophenyl groups. These structural features contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-butyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C24H26N4O4/c1-3-4-14-27-22(31)19-10-5-6-11-20(19)28-21(30)12-13-24(27,28)23(32)26-18-9-7-8-17(15-18)25-16(2)29/h5-11,15H,3-4,12-14H2,1-2H3,(H,25,29)(H,26,32)

InChI Key

OWEXTYBKUXEVIY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=CC(=C4)NC(=O)C

Origin of Product

United States

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